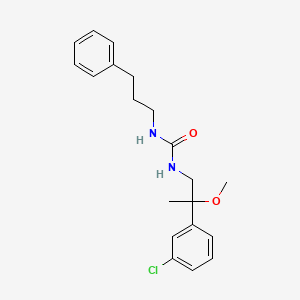

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O2/c1-20(25-2,17-11-6-12-18(21)14-17)15-23-19(24)22-13-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAXXVIMNXSYJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCCCC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with 2-methoxypropylamine and 3-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems can enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Substituents and Their Impacts

- 3-Chlorophenyl Group : Present in the target compound and multiple analogues (e.g., compounds 2b, 6f, and BP 3017), this group enhances lipophilicity and may improve membrane permeability .

- Methoxypropyl vs. Benzyloxy/Trifluoromethyl : The methoxy group in the target compound likely increases hydrophilicity compared to bulkier groups like benzyloxy (compound 2b, m.p. 188–190°C) or electron-withdrawing trifluoromethyl (compound 1g, m.p. 205–207°C), which raise melting points due to stronger intermolecular interactions .

- 3-Phenylpropyl vs.

Physicochemical Properties

Table 1: Comparative Data of Urea Derivatives

Observations

- Synthetic Yields : Simpler derivatives like 6f achieve higher yields (88.5%) compared to complex analogues like 2b (78.3%), suggesting that steric hindrance from bulky groups (e.g., benzyloxy) may reduce reaction efficiency .

- Melting Points : Compounds with polar substituents (e.g., trifluoromethyl in 1g) exhibit higher melting points (>200°C) than those with alkyl chains, reflecting stronger crystal lattice interactions .

Pharmacological Implications

- Antifungal Potential: Compound 8f (), a urea derivative with a triazole-thiadiazole system, demonstrates antifungal activity (ESI-MS m/z: 504.1 [M+H]+), suggesting that the target compound’s methoxy and phenylpropyl groups could similarly modulate biological activity .

- Enzyme Interactions: Urea derivatives with aromatic substituents (e.g., 3-chlorophenyl) often target enzymes like cytochrome P450 or kinases, as seen in phenothiazine-based analogues () .

Biological Activity

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea is a synthetic organic compound with a complex structure that includes a chlorophenyl group, a methoxypropyl group, and a phenylpropyl group. This compound has garnered attention in the fields of chemistry, biology, and medicine due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure

The chemical structure of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenyl isocyanate with 2-methoxypropylamine and 3-phenylpropylamine, often in the presence of solvents like dichloromethane or toluene. The reaction conditions are controlled to optimize yield and purity.

The biological activity of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects depending on the context of its use.

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity analysis against NIH/3T3 cell lines revealed significant effects, with IC50 values indicating effective concentrations for inducing cell death.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea | NIH/3T3 | 148.26 |

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

Several case studies have documented the biological effects of this compound:

-

Antifungal Activity : A study evaluated the antifungal properties against Candida strains, demonstrating notable activity comparable to standard antifungal agents.

Compound Strain MIC (μg/mL) 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea C. albicans 4.75 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea C. parapsilosis 1.23 - Cytotoxicity Analysis : The cytotoxic effects were further confirmed in various cancer cell lines, indicating a promising profile for future therapeutic applications.

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea have been studied to assess its drug-likeness and potential for clinical application. Preliminary studies suggest favorable ADME characteristics, which are crucial for evaluating the viability of this compound as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.